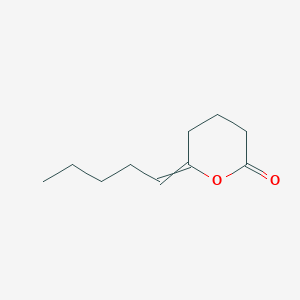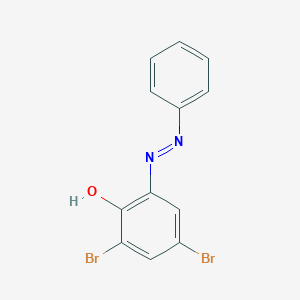
Phenol, 2,4-dibromo-6-(phenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,4-dibromo-6-(phenylazo)-: is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is notable for its bromine substitutions at the 2 and 4 positions on the phenol ring and a phenylazo group at the 6 position. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dibromo-6-(phenylazo)- typically involves a multi-step process:
Bromination of Phenol: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the brominated phenol under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the bromination and coupling steps, ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Phenol, 2,4-dibromo-6-(phenylazo)- can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can replace the bromine atoms under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Phenolic derivatives with different substituents replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,4-dibromo-6-(phenylazo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments, particularly for coloring textiles and plastics.
Wirkmechanismus
The mechanism of action of Phenol, 2,4-dibromo-6-(phenylazo)- involves its interaction with molecular targets through its phenol and azo groups. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the azo group can undergo redox reactions, influencing cellular processes. The bromine atoms can also play a role in the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,4-dibromo-: Similar in structure but lacks the phenylazo group.
Phenol, 4-(phenylazo)-: Similar but lacks the bromine substitutions.
Phenol, 2,6-dibromo-4-methyl-: Similar bromine substitutions but with a methyl group instead of a phenylazo group.
Uniqueness: Phenol, 2,4-dibromo-6-(phenylazo)- is unique due to the combination of bromine substitutions and the phenylazo group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
138507-61-6 |
|---|---|
Molekularformel |
C12H8Br2N2O |
Molekulargewicht |
356.01 g/mol |
IUPAC-Name |
2,4-dibromo-6-phenyldiazenylphenol |
InChI |
InChI=1S/C12H8Br2N2O/c13-8-6-10(14)12(17)11(7-8)16-15-9-4-2-1-3-5-9/h1-7,17H |
InChI-Schlüssel |
MDEDKOYORBZLEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



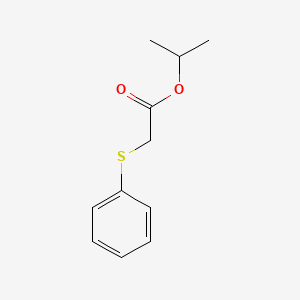
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
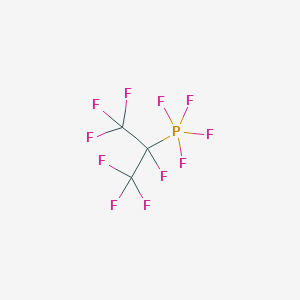

![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
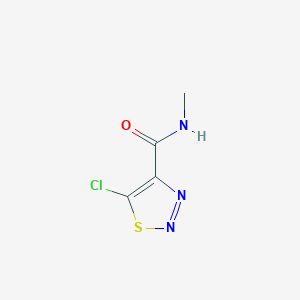

![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
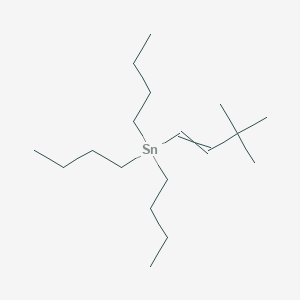

![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
